molecular formula C16H12ClFN4O4S B4367093 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No. B4367093
M. Wt: 410.8 g/mol
InChI Key: FYIOYUJLPNKESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFTRinh-172, and it has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a critical role in regulating the transport of chloride ions across cell membranes. CFTRinh-172 has been shown to be a potent inhibitor of CFTR, and it has been used extensively in scientific research to study the role of CFTR in various physiological processes.

Mechanism of Action

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 inhibits the function of the N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide protein by binding to a specific site on the protein. This binding prevents the transport of chloride ions across cell membranes, which leads to a disruption of various physiological processes that rely on N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide function.
Biochemical and Physiological Effects:
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the transport of chloride ions across cell membranes, which can lead to changes in the pH and ion concentration of various bodily fluids. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 has also been shown to affect the function of various organs and tissues, including the lungs, pancreas, and sweat glands.

Advantages and Limitations for Lab Experiments

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its potency as an inhibitor of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide. This makes it a useful tool for studying the role of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide in various physiological processes. However, one of the main limitations of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 is its specificity. This compound only inhibits the function of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide, which means that it may not be useful for studying the role of other ion channels or transporters in physiological processes.

Future Directions

There are a number of future directions for research involving N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172. One area of research involves the development of new compounds that are more potent and specific inhibitors of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide. Another area of research involves the use of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 in the development of new therapies for diseases such as cystic fibrosis and diarrhea. Additionally, N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 may be useful in the study of other physiological processes that rely on ion transport across cell membranes.

Scientific Research Applications

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 has been used extensively in scientific research to study the role of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide in various physiological processes. This compound has been shown to be a potent inhibitor of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide, and it has been used to study the role of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide in diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamideinh-172 has also been used to study the role of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide in sweat gland function, airway epithelial cell function, and pancreatic duct cell function.

properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O4S/c17-15-8-12(18)5-4-11(15)10-21-7-6-16(19-21)20-27(25,26)14-3-1-2-13(9-14)22(23)24/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIOYUJLPNKESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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